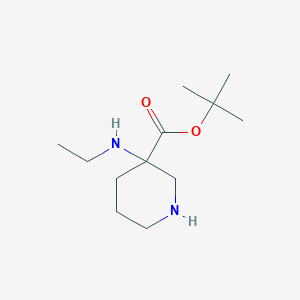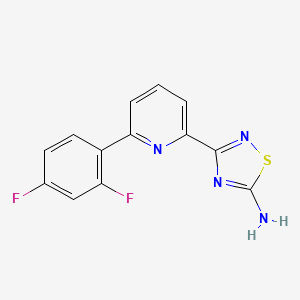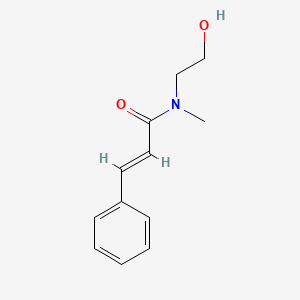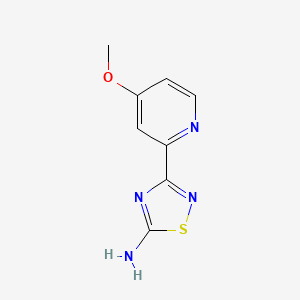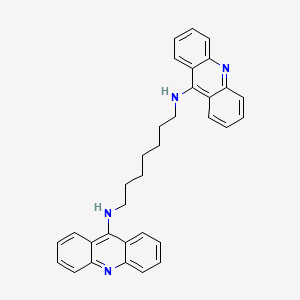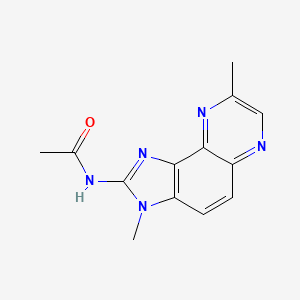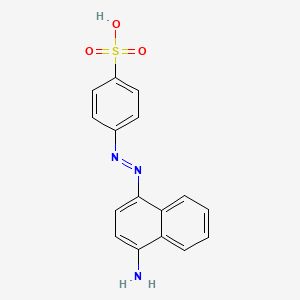
3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Side Chain: The side chain can be introduced through various methods, including alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Studies: It may be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine
Drug Development: Due to its potential biological activities, it can be explored as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazole
- 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazolin-2-one
Uniqueness
The uniqueness of 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives.
Propriétés
Numéro CAS |
287398-91-8 |
|---|---|
Formule moléculaire |
C13H14FNO4 |
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
3-(5-fluoro-3-hydroxy-2-methylpentanoyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H14FNO4/c1-8(10(16)6-7-14)12(17)15-9-4-2-3-5-11(9)19-13(15)18/h2-5,8,10,16H,6-7H2,1H3 |
Clé InChI |
ANQSOKJQGCECSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CCF)O)C(=O)N1C2=CC=CC=C2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)

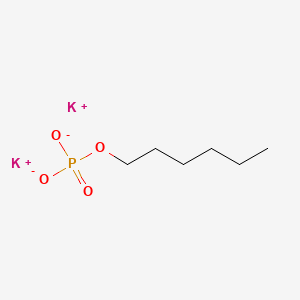
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
